Ethyl brevifolincarboxylate
Overview
Description
Ethyl brevifolincarboxylate is a natural product found in Punica granatum . It is also known as 短叶苏木酚酸乙酯 .
Molecular Structure Analysis
The molecular formula of Ethyl brevifolincarboxylate is C15H12O8 . The exact mass is 320.05321734 g/mol . The structure was identified and the effect on influenza A virus infection was evaluated .
Physical And Chemical Properties Analysis
Ethyl brevifolincarboxylate has a molecular weight of 320.25 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 3 . The XLogP3-AA is 0.3 .
Relevant Papers
The relevant papers retrieved include a study on the antitumor components of P. niruri, which reported the presence of Ethyl brevifolincarboxylate for the first time . Another paper discusses the isolation of Ethyl brevifolincarboxylate from the ethyl acetate extract of Canarium album (Lour.) Raeusch .
Scientific Research Applications
Anti-Influenza Virus Properties : Methyl brevifolincarboxylate (MBC), a variant of ethyl brevifolincarboxylate, was identified as a potent PB2 cap-binding inhibitor from Canarium album (Lour.) Raeusch, suggesting its potential for developing anti-influenza virus drugs from natural products (Chen et al., 2020).
Cancer Treatment Potential : Methyl brevifolincarboxylate from Potentilla argentea was found to have a greater DNA binding affinity, correlating with its greater potency as a topoisomerase I/II inhibitor against MCF-7 breast cancer cells (Tomczyk et al., 2008).
Vasorelaxant Effects : This compound, sourced from Phyllanthus niruri leaves, exhibits vasorelaxant effects on rat aortic rings, partially due to a decrease in calcium levels through receptor-operated Ca2+ channels (Iizuka et al., 2006).
Antiviral and Antioxidant Properties : Studies have highlighted the potential antiviral and antioxidant properties of methyl brevifolincarboxylate from Potentilla argentea L., with a noted polymorphism in its solid phase due to intramolecular hydrogen bond formation (Wolniak et al., 2006).
Structural Elucidation : The ethyl ester of brevifolin carboxylic acid in Flueggea microcarpa leaves was elucidated using 1H and 13C NMR data, providing insights into its structure and potential therapeutic applications (Gottlieb et al., 1991).
Chagas' Disease Treatment : Brevifolin carboxylate derivatives isolated from Geranium bellum Rose show potential as new leads in the search for a new chemotherapy for Chagas' disease treatment (Gayosso-de-Lucio et al., 2009).
Cytotoxic Activity and Potential Antiviral Agents : Brevifolincarboxylic acid, crystallizing from methanol, shows strong cytotoxic activity and potential for use as antiviral agents (Lin et al., 2005).
New Compound Isolation from Acer Oblongum Leaves : Ethyl brevifolin carboxylate, a new compound, was isolated from Acer oblongum leaves, providing insights into the plant's potential health benefits (Parveen et al., 1988).
properties
IUPAC Name |
ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O8/c1-2-22-14(20)6-4-8(17)13-10(6)9-5(15(21)23-13)3-7(16)11(18)12(9)19/h3,6,16,18-19H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEPSLOCPQODTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910387 | |
Record name | Ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl brevifolincarboxylate | |
CAS RN |
107646-82-2 | |
Record name | Ethyl brevifolincarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107646822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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